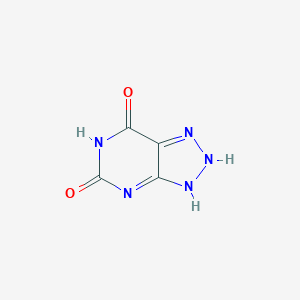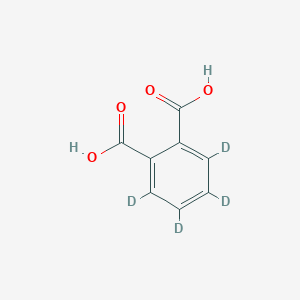![molecular formula C20H20Cl2N2O B028479 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine CAS No. 19618-30-5](/img/structure/B28479.png)
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine, also known as BIS-001, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mécanisme D'action
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine induces apoptosis and cell cycle arrest in cancer cells. In addition, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis and cell cycle arrest, reduction of inflammation, and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation of using 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
In scientific research involving 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine include further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In addition, future research could focus on improving the solubility of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine to increase its effectiveness in lab experiments and potential clinical applications. Other future directions could include the development of new CK2 inhibitors based on the structure of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine.
Méthodes De Synthèse
The synthesis of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 1,1,1-trichloroethane in the presence of sodium hydroxide to form 4-chlorocinnamic acid. This intermediate is then condensed with 4-methylpiperazine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine.
Applications De Recherche Scientifique
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
19618-30-5 |
|---|---|
Nom du produit |
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine |
Formule moléculaire |
C20H20Cl2N2O |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
3,3-bis(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20Cl2N2O/c1-23-10-12-24(13-11-23)20(25)14-19(15-2-6-17(21)7-3-15)16-4-8-18(22)9-5-16/h2-9,14H,10-13H2,1H3 |
Clé InChI |
SROAMJVVHOYPKJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canonique |
CN1CCN(CC1)C(=O)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Synonymes |
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



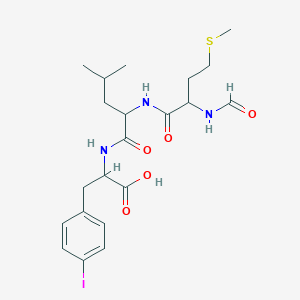
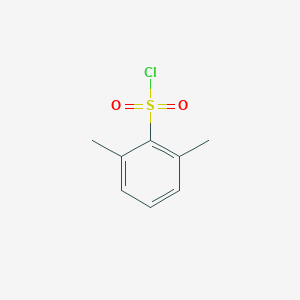
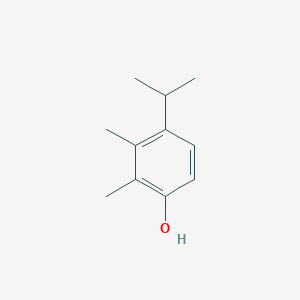
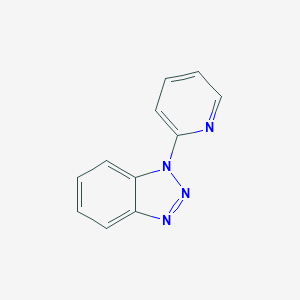
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
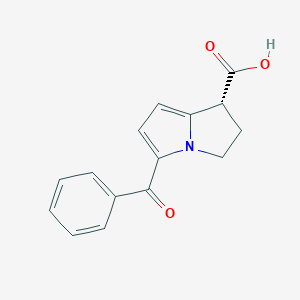

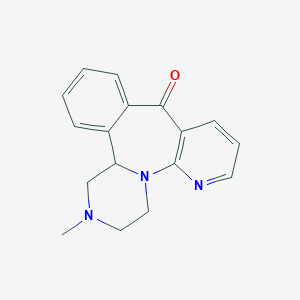
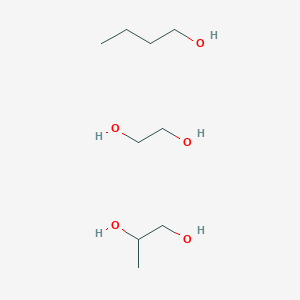
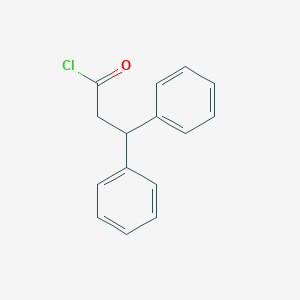
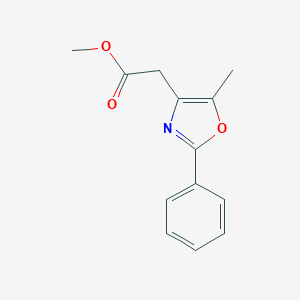
![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
